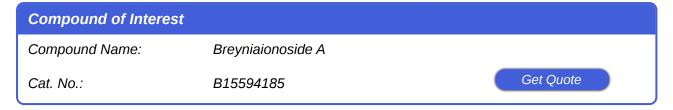


# Unveiling the Molecular Architecture of Breyniaionoside A: A Spectroscopic Data Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Breyniaionoside A**, a megastigmane glucoside isolated from the leaves of Breynia officinalis. The structural elucidation of this natural product was achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). This document presents the detailed spectroscopic data in a clear, tabular format, outlines the experimental protocols for data acquisition, and includes a workflow diagram for the spectroscopic analysis of natural products.

### **Mass Spectrometry Data**

High-resolution mass spectrometry is a cornerstone in the structural elucidation of novel compounds, providing a highly accurate mass measurement from which the elemental composition can be deduced.

Table 1: HR-ESI-MS Data for **Breyniaionoside A** 

| lon     | Calculated Mass<br>(m/z) | Observed Mass<br>(m/z) | Molecular Formula |
|---------|--------------------------|------------------------|-------------------|
| [M+Na]+ | 427.1944                 | 427.1942               | C19H32O9Na        |



## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. 1D NMR (¹H and ¹³C) experiments reveal the chemical environment of individual protons and carbons, while 2D NMR experiments (COSY, HSQC, HMBC) establish the connectivity between them. The following data were recorded in deuterated methanol (CD₃OD).

Table 2: <sup>1</sup>H-NMR Data for **Breyniaionoside A** (500 MHz, CD<sub>3</sub>OD)

| Position | Chemical Shift (δ<br>ppm) | Multiplicity | Coupling Constant<br>(J in Hz) |
|----------|---------------------------|--------------|--------------------------------|
| 2        | 2.15, 2.55                | m            |                                |
| 4        | 2.18, 2.59                | m            |                                |
| 6        | 4.25                      | m            |                                |
| 7        | 5.86                      | dd           | 15.9, 5.8                      |
| 8        | 5.76                      | dd           | 15.9, 7.8                      |
| 10       | 1.00                      | S            |                                |
| 11       | 1.05                      | S            |                                |
| 12       | 1.83                      | S            |                                |
| 13       | 1.25                      | d            | 6.3                            |
| 1'       | 4.35                      | d            | 7.8                            |
| 2'       | 3.20                      | dd           | 9.0, 7.8                       |
| 3'       | 3.38                      | t            | 9.0                            |
| 4'       | 3.30                      | t            | 9.0                            |
| 5'       | 3.25                      | m            |                                |
| 6'a      | 3.87                      | dd           | 11.9, 2.0                      |
| 6'b      | 3.68                      | dd           | 11.9, 5.4                      |



Table 3: 13C-NMR Data for Breyniaionoside A (125 MHz, CD3OD)

| Position | Chemical Shift (δ ppm) |
|----------|------------------------|
| 1        | 49.3                   |
| 2        | 51.0                   |
| 3        | 200.4                  |
| 4        | 50.1                   |
| 5        | 130.4                  |
| 6        | 165.7                  |
| 7        | 135.2                  |
| 8        | 136.2                  |
| 9        | 77.1                   |
| 10       | 27.2                   |
| 11       | 25.4                   |
| 12       | 21.0                   |
| 13       | 23.4                   |
| 1'       | 104.5                  |
| 2'       | 75.1                   |
| 3'       | 78.0                   |
| 4'       | 71.7                   |
| 5'       | 77.9                   |
| 6'       | 62.8                   |

## **Experimental Protocols**



# High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

The HR-ESI-MS spectrum was acquired on a high-resolution mass spectrometer. The sample was dissolved in methanol and introduced into the ESI source via direct infusion. The analysis was performed in positive ion mode, and the mass-to-charge ratio (m/z) of the sodium adduct ([M+Na]+) was measured to determine the accurate mass and elemental composition of **Breyniaionoside A**.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

All NMR spectra were recorded on a 500 MHz NMR spectrometer using a 5 mm probe. The sample was dissolved in deuterated methanol (CD<sub>3</sub>OD), and chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signals (CD<sub>3</sub>OD: δH 3.31, δC 49.0).

- ¹H-NMR: The proton NMR spectrum was acquired to determine the chemical shifts, multiplicities, and coupling constants of the protons.
- ¹³C-NMR: The carbon-13 NMR spectrum was recorded to identify the chemical shifts of all carbon atoms in the molecule.

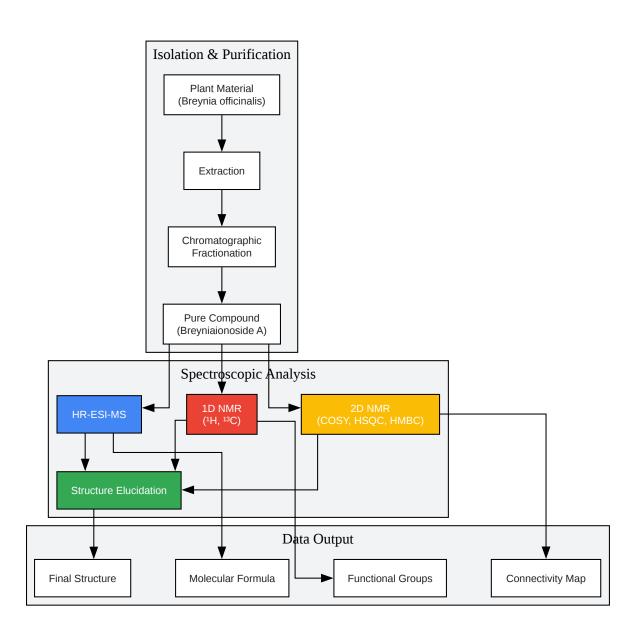
#### 2D NMR:

- COSY (Correlation Spectroscopy): This experiment was used to establish proton-proton (¹H-¹H) spin-spin coupling correlations, identifying adjacent protons.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment was performed to determine one-bond proton-carbon (<sup>1</sup>H-<sup>13</sup>C) correlations.
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment was crucial for identifying long-range (two- and three-bond) correlations between protons and carbons, which is essential for assembling the complete molecular structure.

### **Spectroscopic Analysis Workflow**

The following diagram illustrates the logical workflow for the structural elucidation of a novel natural product like **Breyniaionoside A** using spectroscopic techniques.





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Caption: Workflow for Natural Product Structure Elucidation.







 To cite this document: BenchChem. [Unveiling the Molecular Architecture of Breyniaionoside A: A Spectroscopic Data Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15594185#spectroscopic-data-of-breyniaionoside-anmr-ms]

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